4-butoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide
Description
4-butoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide is an organic compound with the molecular formula C20H25NO3 It is characterized by the presence of a butoxy group, a methoxyphenyl group, and a benzamide core
Properties
IUPAC Name |
4-butoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-4-5-14-24-19-12-8-17(9-13-19)20(22)21-15(2)16-6-10-18(23-3)11-7-16/h6-13,15H,4-5,14H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCUOQFDCQUFTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(C)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 4-butoxybenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a Friedel-Crafts acylation reaction, where 4-methoxyacetophenone is reacted with the benzamide core in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or alcohols, depending on the reagents used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide core or the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-butoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Materials Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 4-butoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-butoxy-N-[1-(4-hydroxyphenyl)ethyl]benzamide: Similar structure but with a hydroxy group instead of a methoxy group.
4-butoxy-N-[1-(4-chlorophenyl)ethyl]benzamide: Similar structure but with a chloro group instead of a methoxy group.
4-butoxy-N-[1-(4-nitrophenyl)ethyl]benzamide: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
4-butoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
